molecular formula C9H11N5 B2770864 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine CAS No. 20739-23-5

5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine

Cat. No. B2770864
CAS RN: 20739-23-5
M. Wt: 189.222
InChI Key: MJOCBCGQPCHWSK-UHFFFAOYSA-N
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Description

5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine is a chemical compound with the CAS Number: 20739-23-5 . It has a molecular weight of 189.22 . It appears as a powder .


Molecular Structure Analysis

The InChI code for 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine is 1S/C9H11N5/c1-4-3-5(2)12-8-6(4)7(10)13-9(11)14-8/h3H,1-2H3,(H4,10,11,12,13,14) . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine are not detailed in the retrieved sources, pyrido[2,3-d]pyrimidines are known to participate in a variety of reactions .


Physical And Chemical Properties Analysis

5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine has a melting point of 305-306°C . It is a powder at room temperature .

Scientific Research Applications

Importance in Synthesis of Pyranopyrimidine Derivatives

5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine is recognized for its utility in the synthesis of pyranopyrimidine scaffolds, which are significant precursors in the pharmaceutical industry due to their broad synthetic applications and bioavailability. Recent advancements highlight the usage of various hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, and others for the synthesis of these derivatives. This signifies the compound's role in diversifying the catalytic applications for developing lead molecules (Parmar, Vala & Patel, 2023).

Role in Anti-inflammatory Activities

5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine derivatives are part of the pyrimidine class, known for various pharmacological effects including anti-inflammatory properties. They inhibit key inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and others, contributing to their potent anti-inflammatory effects. This highlights the potential for further research and development in anti-inflammatory agents (Rashid et al., 2021).

Structural Activity Relationships and Biological Activities

Research on pyrimidine derivatives, which include 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine, emphasizes their vast array of biological and pharmacological activities. The positioning of substituents on the pyrimidine nucleus greatly influences its biological activities, revealing its versatility in treating various diseases. This insight is pivotal for future research in identifying and synthesizing novel compounds with specific biological activities (Natarajan et al., 2022).

Advancements in Anticancer Properties

Pyrimidine-based compounds, such as 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine, demonstrate significant anticancer activities. The anticancer potential of these compounds, manifested in diverse scaffolds, has been extensively documented, indicating their capacity to interact with various enzymes, targets, and receptors. This research underscores the compound's forefront position as a potential future drug candidate in cancer therapy (Kaur et al., 2014).

properties

IUPAC Name

5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c1-4-3-5(2)12-8-6(4)7(10)13-9(11)14-8/h3H,1-2H3,(H4,10,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOCBCGQPCHWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NC(=C12)N)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine

Citations

For This Compound
1
Citations
M Zink, H Lanig, R Troschütz - European journal of medicinal chemistry, 2004 - Elsevier
Piritrexim (PTX) (1), a lipophilic inhibitor of the human dihydrofolate reductase, has been evaluated as an anticancer agent. The synthesis of four structural variations (2–5) of PTX is …
Number of citations: 55 www.sciencedirect.com

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